![molecular formula C12H18N4O B11830818 (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline is a complex heterocyclic compound that features a fused furoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate azido-substituted intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be integrated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the azido group to an amine group, leading to the formation of aminomethyl derivatives.
Substitution: The azido group can be substituted with other nucleophiles, resulting in the formation of diverse substituted furoquinolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted furoquinolines, aminomethyl derivatives, and quinoline-based compounds with different functional groups. These products can be further utilized in various applications, including drug development and materials science.
Applications De Recherche Scientifique
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer, antimicrobial, and antiviral agent.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can undergo bioorthogonal reactions, allowing the compound to selectively bind to target proteins and inhibit their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler heterocyclic compound with a wide range of applications in medicinal chemistry.
Furoquinoline: A related compound with a fused furan and quinoline ring system, similar to the structure of (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline.
Azidomethyl derivatives: Compounds with an azidomethyl group that exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of the azidomethyl group and the furoquinoline structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N4O |
|---|---|
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
(3aS,4aS,9aR)-3a-(azidomethyl)-3,4,4a,5,6,7,8,9a-octahydro-1H-furo[3,4-b]quinoline |
InChI |
InChI=1S/C12H18N4O/c13-16-14-7-12-8-17-6-10(12)5-9-3-1-2-4-11(9)15-12/h5,10-11,15H,1-4,6-8H2/t10-,11-,12-/m0/s1 |
Clé InChI |
MWNKLHMRJFXUFO-SRVKXCTJSA-N |
SMILES isomérique |
C1CCC2=C[C@H]3COC[C@@]3(N[C@H]2C1)CN=[N+]=[N-] |
SMILES canonique |
C1CCC2=CC3COCC3(NC2C1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)

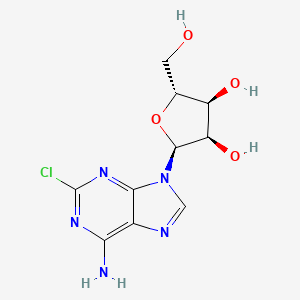

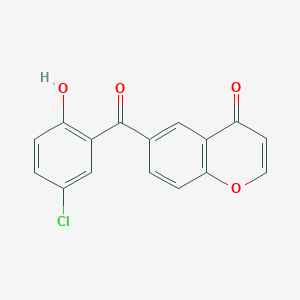
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
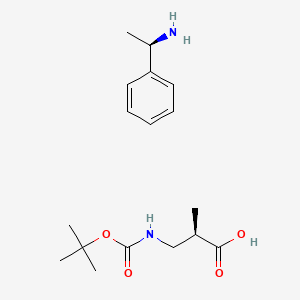
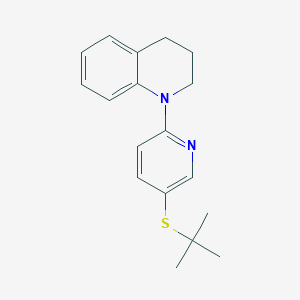
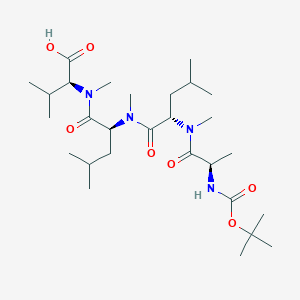
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)
